1,5,2,4-Dioxadithionane 2,2,4,4-tetraoxide
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Overview
Description
1,5,2,4-Dioxadithionane 2,2,4,4-tetraoxide is a chemical compound with the molecular formula C2H4O6S2 and a molecular weight of 188.18 g/mol . It is also known by its synonym, methylene methanedisulfonate . This compound is characterized by its white to brown powder or crystalline form and is known for its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,2,4-Dioxadithionane 2,2,4,4-tetraoxide can be synthesized through a two-step process involving sulfonation and dehydration condensation reactions . In the sulfonation reaction, methanesulfonic acid and a sulfonating agent react to form methylene disulfonic acid. This intermediate is then subjected to a dehydration condensation reaction with a formaldehyde compound in the presence of a dehydrating agent, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and solvent extraction .
Chemical Reactions Analysis
Types of Reactions
1,5,2,4-Dioxadithionane 2,2,4,4-tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide and potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfide compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,5,2,4-Dioxadithionane 2,2,4,4-tetraoxide involves its interaction with molecular targets and pathways within biological systems . The compound can act as an oxidizing or reducing agent, depending on the conditions, and can modify the structure and function of biomolecules such as proteins and nucleic acids . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Methanedisulfonic acid
- Methylene bis(chlorosulfate)
- Hexamethyldisiloxane
- Formaldehyde
Uniqueness
1,5,2,4-Dioxadithionane 2,2,4,4-tetraoxide is unique due to its specific chemical structure, which includes a nine-membered ring and two sulfonate groups . This structure imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
99591-71-6 |
---|---|
Molecular Formula |
C5H10O6S2 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
1,5,2,4-dioxadithionane 2,2,4,4-tetraoxide |
InChI |
InChI=1S/C5H10O6S2/c6-12(7)5-13(8,9)11-4-2-1-3-10-12/h1-5H2 |
InChI Key |
FGNILISQKWJFES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOS(=O)(=O)CS(=O)(=O)OC1 |
Origin of Product |
United States |
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